N-(3-acetylphenyl)-3-(benzylsulfonyl)propanamide
Description
Properties
IUPAC Name |
N-(3-acetylphenyl)-3-benzylsulfonylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c1-14(20)16-8-5-9-17(12-16)19-18(21)10-11-24(22,23)13-15-6-3-2-4-7-15/h2-9,12H,10-11,13H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOZJKLFHQWHMHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CCS(=O)(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-3-(benzylsulfonyl)propanamide typically involves a multi-step process:
Acetylation: The starting material, 3-aminophenyl, undergoes acetylation using acetic anhydride in the presence of a base such as pyridine to form 3-acetylphenylamine.
Sulfonylation: The 3-acetylphenylamine is then reacted with benzylsulfonyl chloride in the presence of a base like triethylamine to introduce the benzylsulfonyl group, forming this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-3-(benzylsulfonyl)propanamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 3-(benzylsulfonyl)benzoic acid.
Reduction: N-(3-acetylphenyl)-3-(benzylthio)propanamide.
Substitution: N-(3-acetylphenyl)-3-(substituted-benzylsulfonyl)propanamide.
Scientific Research Applications
Medicinal Chemistry
N-(3-acetylphenyl)-3-(benzylsulfonyl)propanamide has been investigated for its potential therapeutic properties. Its structural features suggest that it may interact with biological targets, making it a candidate for drug development.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines. For instance, derivatives of sulfonamides have shown promise as inhibitors of cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest .
| Compound | Cancer Type | Mechanism of Action |
|---|---|---|
| This compound | Breast Cancer | Induces apoptosis |
| Related Sulfonamides | Various | Cell cycle arrest |
Anti-inflammatory Properties
Research has highlighted the anti-inflammatory potential of sulfonamide derivatives. These compounds may inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation, suggesting their utility in treating inflammatory diseases .
Biological Studies
This compound's interactions with biological systems have been examined through various assays.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in disease processes. For example, it may act as a β-secretase inhibitor, which is relevant in Alzheimer's disease research .
Binding Affinity Studies
Studies focusing on the binding affinity of this compound to target proteins have revealed insights into its pharmacodynamics. Understanding how the compound binds to its targets can inform modifications to enhance efficacy and reduce side effects .
Case Studies
Case studies provide valuable insights into the practical applications of this compound.
Laboratory Research
In laboratory settings, researchers have utilized this compound to explore its effects on cell lines and animal models, providing foundational data for future clinical applications. These studies often assess cytotoxicity, selectivity, and mechanism of action.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-3-(benzylsulfonyl)propanamide involves its interaction with specific molecular targets. The acetyl group can participate in hydrogen bonding and other interactions with biological molecules, while the sulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Comparison
Biological Activity
N-(3-acetylphenyl)-3-(benzylsulfonyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
This compound features both acetyl and sulfonyl functional groups, which contribute to its unique chemical properties. The synthesis typically involves:
- Acetylation : The starting material, 3-aminophenyl, is acetylated using acetic anhydride in the presence of a base (e.g., pyridine) to yield 3-acetylphenylamine.
- Sulfonylation : The resulting 3-acetylphenylamine is reacted with benzylsulfonyl chloride in the presence of a base like triethylamine to form the final product.
The overall reaction can be summarized as follows:
The mechanism of action for this compound involves interactions with specific molecular targets. The acetyl group can engage in hydrogen bonding with biological molecules, while the sulfonyl group acts as an electron-withdrawing entity, enhancing the compound's reactivity and binding affinity. This dual functionality allows it to modulate various biochemical pathways, potentially leading to therapeutic effects.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activity. For instance, derivatives containing sulfonamide scaffolds have been shown to inhibit tumor-associated carbonic anhydrases (hCA IX), which are frequently overexpressed in tumors. This inhibition can lead to reduced tumor growth and metastasis .
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. By inhibiting specific pro-inflammatory pathways, it may help in conditions characterized by excessive inflammation. The presence of the acetyl group is believed to enhance this activity by stabilizing interactions with inflammatory mediators.
Case Studies
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry highlighted the effectiveness of similar sulfonamide compounds against various cancer cell lines, demonstrating IC50 values in the low micromolar range . This suggests that this compound could possess comparable efficacy.
- Evaluation of Anti-inflammatory Properties : In vitro assays have shown that related compounds can significantly reduce the production of pro-inflammatory cytokines in macrophage cultures, indicating a potential mechanism for treating inflammatory diseases .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C16H18N2O3S |
| Molecular Weight | 306.39 g/mol |
| IC50 (Anticancer Activity) | ~10 µM (varies by cell line) |
| IC50 (Anti-inflammatory) | ~5 µM (in vitro studies) |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
